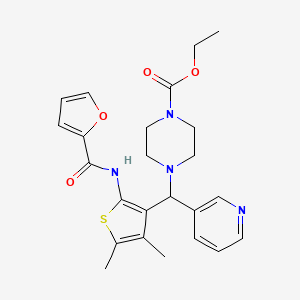

Ethyl 4-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate

Description

The compound of interest, Ethyl 4-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate, is a heterocyclic molecule featuring:

- A 4,5-dimethylthiophen-3-yl core substituted with a furan-2-carboxamido group.

- A pyridin-3-yl methyl group linked to a piperazine-1-carboxylate moiety.

This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~4) and a polar surface area (~66.7 Ų), which influence solubility and bioavailability. Its molecular weight is approximately 494–500 g/mol, depending on stereochemistry .

Properties

IUPAC Name |

ethyl 4-[[2-(furan-2-carbonylamino)-4,5-dimethylthiophen-3-yl]-pyridin-3-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-4-31-24(30)28-12-10-27(11-13-28)21(18-7-5-9-25-15-18)20-16(2)17(3)33-23(20)26-22(29)19-8-6-14-32-19/h5-9,14-15,21H,4,10-13H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKZXHXPRSYQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 468.57 g/mol. The compound features several functional groups that could influence its biological interactions.

| Component | Structure |

|---|---|

| Piperazine | Piperazine |

| Thiophene | Thiophene |

| Furan | Furan |

Currently, there is insufficient published literature detailing the specific mechanism of action for Ethyl 4-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate. However, compounds with similar structural features have been investigated for their interactions with various biological targets.

Related Compounds

- Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Similar piperazine derivatives have been studied as FAAH inhibitors, which play a role in pain modulation and inflammation reduction . These compounds can increase levels of endocannabinoids and may provide insights into potential therapeutic uses for the compound .

- Antiviral Activity : Furan-carboxamide derivatives have demonstrated antiviral properties against influenza viruses . This suggests that this compound might exhibit similar activities due to the furan moiety.

Biological Activity Studies

Due to the lack of direct studies on this compound, we can infer potential activities based on related compounds:

Antinociceptive Effects

Research on piperazine derivatives indicates that they can act as analgesics by inhibiting FAAH and modulating pain pathways . This suggests that this compound may also possess antinociceptive properties.

Antimicrobial Activity

Thiophene-containing compounds have shown various antimicrobial activities . Given the structural similarity, it is plausible that this compound could exhibit similar effects against bacterial or fungal strains.

Case Studies and Research Findings

While specific case studies on this compound are lacking, research into structurally related compounds provides valuable insights:

- FAAH Inhibitors : A study demonstrated that certain piperazine derivatives significantly increased endocannabinoid levels and reduced pain responses in animal models .

- Antiviral Compounds : Another study highlighted the efficacy of furan derivatives against H5N1 influenza virus, suggesting a potential pathway for antiviral applications .

Scientific Research Applications

Antiviral Activity

Research has indicated that furan-carboxamide derivatives, structurally related to Ethyl 4-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate, exhibit significant antiviral properties. For example, studies have shown that certain furan derivatives can inhibit the H5N1 influenza virus, highlighting the potential for this compound to be developed as an antiviral agent . The structure–activity relationship (SAR) studies suggest that modifications in the furan and thiophene components can enhance antiviral efficacy.

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for its application in drug development. Interaction studies involving receptor binding assays could elucidate how this compound interacts with specific biological targets. This information is essential for predicting therapeutic outcomes and optimizing drug design.

Case Studies and Comparative Analysis

Several compounds with structural similarities to this compound have been documented in literature, providing insights into its potential applications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(pyridin-3-yloxy)benzamide | Lacks thiophene; focused on pyridine interactions | Moderate anti-inflammatory properties |

| N-(4-methoxyphenyl)-N'-(pyridin-3-yloxy)urea | Urea linkage instead of piperazine | Anticancer activity observed |

| 1-(4-(dimethylamino)phenyl)-N-pyridin-3-yloxyacetamide | Contains dimethylamino group; potential CNS activity | Neuroprotective effects noted in studies |

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Modified Thiophene Moieties

Ethyl 4-[{2-[(Furan-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(pyridin-3-yl)methyl]piperazine-1-carboxylate (Compound ID: D411-0818)

- Key Differences :

- The thiophene ring is replaced with a 4,5,6,7-tetrahydro-1-benzothiophen-3-yl group (saturated bicyclic system vs. dimethyl-substituted thiophene).

- Molecular Weight : 494.61 g/mol (identical backbone but differing substituents).

- Lipophilicity : logP = 4.0969, logD = 3.8089 (slightly higher than the target compound due to reduced polarity from saturation).

- Stereochemistry : Racemic mixture, which may reduce binding specificity compared to enantiopure forms .

| Property | Target Compound | D411-0818 |

|---|---|---|

| Molecular Weight | ~494–500 g/mol | 494.61 g/mol |

| logP | ~4.0 | 4.0969 |

| Thiophene Substitution | 4,5-Dimethyl | Tetrahydrobenzothiophene |

| Stereochemistry | Not specified | Racemic mixture |

Pyrazolopyrimidine-Based Analogs

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

- Key Differences: Core structure replaced with pyrazolo[3,4-d]pyrimidine, a bicyclic system with fluorinated aryl groups. Molecular Weight: 560.2 g/mol (higher due to fluorinated chromenone). Physical Properties: Melting point = 227–230°C (suggests high crystallinity). Functional Groups: Fluorine atoms enhance metabolic stability but increase lipophilicity .

Dihydropyrazoline-Carbothioamide Derivatives

3-(Aryl)-5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamides

- Key Differences: Dihydropyrazoline core instead of piperazine. Carbothioamide group replaces carboxylate, altering hydrogen-bonding capacity (thioamide acts as a stronger hydrogen-bond donor). Dichlorophenylmethoxy groups contribute to higher logP (~5–6, unmeasured in evidence) .

Piperazine Carboxylate Derivatives

Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS: 893993-14-1)

Structural and Functional Implications

Impact of Thiophene Modifications

- Saturation vs.

- Steric Effects : 4,5-Dimethyl groups on thiophene may hinder interactions with flat binding pockets compared to the planar tetrahydrobenzothiophene.

Role of Heterocyclic Cores

Fluorine and Chlorine Substituents

- Fluorine in Example 62 enhances metabolic stability and electronegativity, while chlorine in dihydropyrazoline analogs increases lipophilicity and steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.